Hydrogen-Bonding Capacity: 4-Hydroxy Group Confers Additional Donor/Acceptor Versus Des-Hydroxy Analog
The target compound contains a secondary 4-hydroxyl substituent on the pyrrolidine ring, generating one additional hydrogen-bond donor (Hdon) and one additional hydrogen-bond acceptor (Hacc) relative to the des-hydroxy analog 1-[(3,4-dimethoxyphenyl)sulfonyl]proline (CAS 367928-20-9) . The des-hydroxy comparator, characterized via the Hit2Lead database, exhibits Hdon = 1 and Hacc = 7 . By structural increment, the target compound is assigned Hdon = 2 and Hacc = 8. The topological polar surface area (tPSA) of the comparator is 93.1 Ų ; the target compound is predicted to exhibit a tPSA of approximately 113 Ų based on the incremental contribution of a secondary alcohol oxygen (≈20 Ų per oxygen-containing H-bond donor/acceptor pair) [1]. This difference in H-bond pharmacophore density materially alters the compound's suitability for targets requiring dual H-bond interactions at the pyrrolidine ring position [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Hdon = 2 (predicted by structural increment); Hacc = 8 (predicted); tPSA ≈ 113 Ų (estimated from comparator + secondary alcohol contribution) |
| Comparator Or Baseline | 1-[(3,4-Dimethoxyphenyl)sulfonyl]proline (CAS 367928-20-9): Hdon = 1, Hacc = 7, tPSA = 93.1 Ų [Hit2Lead SC-7112887] |
| Quantified Difference | ΔHdon = +1; ΔHacc = +1; ΔtPSA ≈ +20 Ų |
| Conditions | Calculated physicochemical properties from Hit2Lead database and structural increment analysis |
Why This Matters
For medicinal chemistry programs or biochemical probe design where pyrrolidine-ring hydrogen bonding is critical for target engagement, the 4-hydroxyl group provides molecular recognition functionality that the des-hydroxy analog cannot offer; procuring the incorrect analog would eliminate a key pharmacophoric feature.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. (Fragment contribution for secondary alcohol oxygen: ≈20 Ų). View Source
- [2] ZINC15 Docking.org. ZINC25963538: C13H17NO7S, MW 331.346, tPSA 120 Ų, Hacc 7 (in conjugate base form). View Source
